molecular formula C21H24N4O3 B11005230 methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate

methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate

Cat. No.: B11005230
M. Wt: 380.4 g/mol
InChI Key: HHUCYYZVJLFKRQ-UGSOOPFHSA-N
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Description

Methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate
  • 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone

Uniqueness

Methyl 4-({[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoylamino]benzoate

InChI

InChI=1S/C21H24N4O3/c1-4-13(2)18(19-23-16-7-5-6-8-17(16)24-19)25-21(27)22-15-11-9-14(10-12-15)20(26)28-3/h5-13,18H,4H2,1-3H3,(H,23,24)(H2,22,25,27)/t13-,18-/m0/s1

InChI Key

HHUCYYZVJLFKRQ-UGSOOPFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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